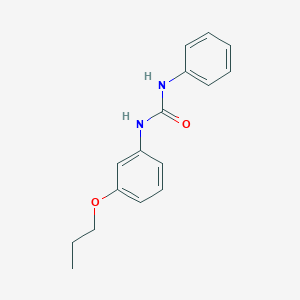![molecular formula C18H20N2O2 B267119 2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B267119.png)
2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide, commonly known as IB-MECA, is a small molecule agonist of the adenosine A3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The purpose of
作用機序
IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor, a G protein-coupled receptor that is widely expressed in various tissues and organs. Activation of the adenosine A3 receptor leads to downstream signaling pathways, including the activation of protein kinase A and the inhibition of adenylate cyclase, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects
IB-MECA has been shown to have various biochemical and physiological effects, including the induction of apoptosis, suppression of angiogenesis, reduction of pro-inflammatory cytokines and chemokines, improvement of cognitive function, and reduction of neuroinflammation. These effects are mediated by the activation of the adenosine A3 receptor and downstream signaling pathways.
実験室実験の利点と制限
IB-MECA has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, IB-MECA also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the study of IB-MECA, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, the elucidation of its molecular mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, the use of IB-MECA in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Conclusion
In conclusion, IB-MECA is a small molecule agonist of the adenosine A3 receptor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor, leading to downstream signaling pathways and various biochemical and physiological effects. While IB-MECA has several advantages for lab experiments, it also has some limitations, and there are several future directions for its study and development.
合成法
The synthesis of IB-MECA involves the reaction of 4-isopropylbenzoyl chloride with N-methyl-1,2-benzenediamine in the presence of a base, such as sodium hydroxide. The resulting product is purified by recrystallization to obtain IB-MECA in high yield and purity.
科学的研究の応用
IB-MECA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, IB-MECA has been shown to inhibit tumor growth and metastasis by inducing apoptosis and suppressing angiogenesis. In inflammation, IB-MECA has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurological disorders, IB-MECA has been shown to improve cognitive function and reduce neuroinflammation.
特性
製品名 |
2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
N-methyl-2-[(4-propan-2-ylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)13-8-10-14(11-9-13)17(21)20-16-7-5-4-6-15(16)18(22)19-3/h4-12H,1-3H3,(H,19,22)(H,20,21) |
InChIキー |
XDCFJBUYVSCMKS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,6-dimethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267038.png)
![2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267039.png)
![N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267040.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)

![4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B267050.png)

![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
![4-({[(3-Bromobiphenyl-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B267057.png)
